molecular formula C19H20FN7O B2434333 1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea CAS No. 1021259-66-4

1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

Cat. No. B2434333
CAS RN: 1021259-66-4
M. Wt: 381.415
InChI Key: ULJQOINURDAPEJ-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea” has a molecular formula of C19H20FN7O . The average mass is 381.407 Da and the monoisotopic mass is 381.171326 Da .


Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the search results .


Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results .

Scientific Research Applications

Antibacterial Agents

  • Pyridonecarboxylic Acids as Antibacterial Agents : Research conducted by Egawa et al. (1984) explored the synthesis and antibacterial activity of compounds with amino- and hydroxy-substituted cyclic amino groups, which are structurally similar to the compound . These compounds showed significant antibacterial activity and were considered for further biological study (Egawa et al., 1984).

Antioxidant Activity

  • Evaluation of Antioxidant Activity : A study by George et al. (2010) synthesized and evaluated the antioxidant activity of compounds structurally related to 1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea. This indicates the potential of such compounds in antioxidant applications (George et al., 2010).

Complexation and Unfolding Studies

  • Complexation-Induced Unfolding of Heterocyclic Ureas : Research by Corbin et al. (2001) focused on the synthesis and conformational studies of heterocyclic ureas and their unfolding to form hydrogen-bonded complexes. This study provides insights into the potential use of such compounds in developing self-assembly structures and mimicking biological processes (Corbin et al., 2001).

Serotonin Antagonists

  • Development of Centrally Acting Serotonin Antagonists : A study by Perregaard et al. (1992) synthesized a series of compounds, including urea derivatives, with high potency and selectivity for 5-HT2 receptors. This research highlights the potential of such compounds in developing treatments for conditions involving serotonin receptors (Perregaard et al., 1992).

Metabolism Studies

  • Metabolism of Flufenpyr-Ethyl : Nagahori et al. (2009) studied the metabolism of flufenpyr-ethyl in rats and mice, providing insights into the metabolic pathways of compounds with structural similarities to 1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea (Nagahori et al., 2009).

Anti-Ulcer Activity

  • Synthesis and Anti-Ulcer Activity : Research by Coudert et al. (1989) involved the synthesis of 4,6-diaryl pyridazinones with urea moiety, which were evaluated for gastric anti-secretory and anti-ulcer activities. This indicates the potential of such compounds in developing anti-ulcer medications (Coudert et al., 1989).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions for the research and application of this compound are not specified in the search results .

properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN7O/c1-13-5-4-8-17(23-13)25-18-10-9-16(26-27-18)21-11-12-22-19(28)24-15-7-3-2-6-14(15)20/h2-10H,11-12H2,1H3,(H,21,26)(H2,22,24,28)(H,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJQOINURDAPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea

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